Disodium 1H,1H,2H,2H-perfluorodecylphosphate
Overview
Description
Disodium 1H,1H,2H,2H-perfluorodecylphosphate is a fluorinated surfactant known for its unique surface-active properties. It is a water-soluble compound that can form Gibbs films with high dilational viscoelastic modules, making it highly elastic compared to phospholipid, protein, and polymer films. This compound is part of the broader family of perfluorinated compounds, which are extensively used in various industrial and commercial applications due to their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1H,1H,2H,2H-perfluorodecylphosphate typically involves the reaction of 1H,1H,2H,2H-perfluorodecanol with phosphorus oxychloride and sodium hydroxide. The reaction proceeds as follows:
Reactants: 1H,1H,2H,2H-perfluorodecanol, phosphorus oxychloride, sodium hydroxide.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Products: this compound and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reactants and conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Disodium 1H,1H,2H,2H-perfluorodecylphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Phosphites or phosphonates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium 1H,1H,2H,2H-perfluorodecylphosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and stabilization of colloidal systems.
Biology: Employed in the study of cell membranes and protein interactions due to its ability to form highly elastic films.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent surface-active properties and chemical stability.
Mechanism of Action
The mechanism of action of disodium 1H,1H,2H,2H-perfluorodecylphosphate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophobic and hydrophilic surfaces, forming a stable film that prevents coalescence of dispersed particles. This property is particularly useful in applications requiring high stability and elasticity, such as in coatings and adhesives.
Comparison with Similar Compounds
Disodium 1H,1H,2H,2H-perfluorodecylphosphate can be compared with other similar compounds, such as:
Sodium 1H,1H,2H,2H-perfluorooctylphosphate: Similar in structure but with a shorter perfluorinated chain, leading to different surface-active properties.
Sodium bis(1H,1H,2H,2H-perfluorooctyl)phosphate: A di-substituted derivative with enhanced emulsifying properties.
Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate: Similar to this compound but with two perfluorodecyl chains, providing higher stability and lower surface tension.
Conclusion
This compound is a versatile and valuable compound with unique surface-active properties. Its applications span across various fields, including chemistry, biology, medicine, and industry, making it an important subject of scientific research and industrial use.
Properties
IUPAC Name |
disodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F17O4P.2Na/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27;;/h1-2H2,(H2,28,29,30);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZHXMOBYVOVBE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F17Na2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892992 | |
Record name | Disodium 1H,1H,2H,2H-perfluorodecylphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438237-75-3 | |
Record name | Disodium 1H,1H,2H,2H-perfluorodecylphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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